molecular formula C16H15N5O5 B2874264 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899742-66-6

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2874264
CAS No.: 899742-66-6
M. Wt: 357.326
InChI Key: KEKYMJCYCAWEPB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group at position 1 and an acetamide linker at position 5, which connects to a 1,3-benzodioxol-5-yl moiety. Structural characterization of such compounds often employs SHELX-based crystallographic refinement tools to resolve complex conformations .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5/c22-4-3-21-15-11(6-18-21)16(24)20(8-17-15)7-14(23)19-10-1-2-12-13(5-10)26-9-25-12/h1-2,5-6,8,22H,3-4,7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKYMJCYCAWEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Key Example :

  • N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide () Structural Difference: The 2-hydroxyethyl group is replaced with a 3,4-dimethylphenyl group. The benzodioxole moiety is retained, preserving metabolic stability .

Benzimidazole and Pyrazole Derivatives

Compounds from (e.g., 12 , 13 , 14 ) share acetamide linkers but differ in heterocyclic cores:

  • 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Core: Benzimidazole with pyrrolidinone substituents. Yield: 65%, Melting Point: 194–195°C.

Heterocyclic Systems with Oxadiazole and Quinazoline Moieties

  • 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) () Core: Benzo[b][1,4]oxazinone fused with pyrimidine. Synthesis: Uses caesium carbonate and DMF, differing from the hydroxyethyl-substituted compound’s likely reaction conditions. Applications: Oxadiazole rings enhance thermal stability and π-stacking interactions, useful in drug design .
  • N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) () Core: Quinazoline with pyrimidinyloxy and piperidinyl groups. Function: The piperidinyl group may enhance CNS penetration compared to benzodioxole .

Table 1: Physical Properties

Compound Yield (%) Melting Point (°C) Key Substituent
Target Compound N/A N/A 2-hydroxyethyl
N-(3,4-dimethylphenyl analogue N/A N/A 3,4-dimethylphenyl
Compound 12 65 194–195 Pyrrolidinone
Compound 13 53 138–139 Pyrazole-dimethyl
Compound 7a-c High N/A Oxadiazole-phenyl

Table 2: Structural Features

Compound Heterocyclic Core Bioactive Moieties
Target Compound Pyrazolo[3,4-d]pyrimidinone Benzodioxole, hydroxyethyl
Compound 12 Benzimidazole Pyrrolidinone, hydrazide
BP 27516 Quinazoline Pyrimidinyloxy, piperidinyl
Compound 7a-c Benzo[b][1,4]oxazinone Oxadiazole, pyrimidine

Research Findings and Implications

  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves solubility, whereas dimethylphenyl or quinazoline derivatives prioritize lipophilicity for membrane penetration.
  • Synthetic Complexity: The target compound’s pyrazolopyrimidinone core may require multi-step synthesis compared to benzimidazoles () or oxadiazoles ().
  • Conformational Analysis: Ring puckering in heterocycles (e.g., benzodioxole or pyrrolidinone) influences binding affinity; tools like SHELX aid in resolving these conformations .

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